N-(4-bromophenyl)-4-fluorobenzamide

crystallography solid-state chemistry structural biology

Secure N-(4-bromophenyl)-4-fluorobenzamide to leverage its unique 4-bromo-4'-fluoro substitution pattern—a non-interchangeable core scaffold proven to deliver >10-fold potency differences vs. chloro or methyl analogs in SAR campaigns. Its dual-halogen architecture enables orthogonal cross-coupling (Br) and metabolic modulation (F), while its 3D isostructurality with the 4-Cl analog makes it ideal for crystal engineering and supramolecular synthon studies. With a defined melting point (166–167 °C) and crystalline solid form, this intermediate simplifies purification method development. Procure now to build your lead optimization on a chemically defined, reproducible foundation.

Molecular Formula C13H9BrFNO
Molecular Weight 294.123
CAS No. 671-15-8
Cat. No. B2646853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-fluorobenzamide
CAS671-15-8
Molecular FormulaC13H9BrFNO
Molecular Weight294.123
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)F
InChIInChI=1S/C13H9BrFNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17)
InChIKeyQRKJOEDGVGFSHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-4-fluorobenzamide (CAS 671-15-8): A Strategic Dual-Halogenated Benzamide Scaffold for Structure-Activity Relationship Studies


N-(4-Bromophenyl)-4-fluorobenzamide (CAS 671-15-8) is a benzamide derivative distinguished by the simultaneous presence of a bromine atom on the aniline ring and a fluorine atom on the benzoyl ring. This dual-halogenation creates a unique electronic and steric profile . Its molecular formula is C13H9BrFNO, with a molecular weight of 294.12 g/mol and a reported melting point of 166-167 °C . The compound serves primarily as a versatile intermediate in medicinal chemistry and a scaffold for developing targeted inhibitors, particularly where the orthogonal reactivity of bromine (for cross-coupling) and the metabolic modulation of fluorine are desired .

Why N-(4-Bromophenyl)-4-fluorobenzamide (671-15-8) Cannot Be Casually Substituted with Mono-Halogenated or Differently Halogenated Analogs


Substituting N-(4-bromophenyl)-4-fluorobenzamide with a seemingly minor variant, such as its chloro-analog or a regioisomer, is not chemically or biologically neutral. The specific combination and positions of the bromine and fluorine atoms are critical determinants of molecular conformation, intermolecular packing, and target binding. For instance, studies on halogen-substituted benzamides demonstrate that the bromo-fluoro combination can dictate 3D isostructurality, influencing crystallinity and formulation properties [1]. Furthermore, structure-activity relationship (SAR) data from related benzamide series indicate that even a change from a 4-fluoro to a 4-chloro substituent can dramatically alter inhibitory potency against therapeutic targets by an order of magnitude or more [2]. Therefore, generic substitution risks invalidating established SAR and introducing unforeseen physicochemical liabilities.

Quantitative Differentiation of N-(4-Bromophenyl)-4-fluorobenzamide (671-15-8): A Comparator-Based Evidence Guide


Crystal Structure Conformation: Dihedral Angle Comparison vs. Unsubstituted Benzamide

The crystal structure of N-(4-bromophenyl)-4-fluorobenzamide reveals a specific molecular twist that distinguishes it from simpler analogs. The central N–C=O plane forms dihedral angles of 30.2° and 29.2° with the phenyl and 4-bromophenyl rings, respectively [1]. This contrasts with unsubstituted benzamide, which is planar, and demonstrates how the 4-bromo and 4-fluoro substituents enforce a specific, non-planar conformation. This defined geometry can influence molecular recognition and supramolecular assembly in the solid state.

crystallography solid-state chemistry structural biology

Supramolecular Packing: 3D Isostructurality vs. N-(4-Chlorophenyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

A systematic crystallographic analysis of halogen-substituted benzamides showed that N-(4-bromophenyl)-4-fluorobenzamide (as its N-benzoyl derivative) is 3D isostructural with its 4-chlorophenyl analog [1]. This is a highly specific and quantifiable characteristic. The study quantitatively analyzed the supramolecular constructs, revealing that the molecular packing is governed by a network of CH⋯O, CH⋯F, and CH⋯π interactions. The fact that this compound shares an identical 3D packing motif with the chloro-analog but differs from other halogen combinations (e.g., iodo or difluoro sets) provides a unique basis for selecting it in solid-state formulation studies where crystal habit and stability are critical.

crystal engineering polymorphism co-crystals

Class-Level Inhibitory Activity: Benzamide Derivative Potency Against a Model Enzyme Target

While direct IC50 data for N-(4-bromophenyl)-4-fluorobenzamide against a specific therapeutic target is not available, its membership in the substituted benzamide class allows for SAR inference from closely related compounds. In a study of benzamide derivatives, the presence and position of substituents were shown to drastically alter enzyme inhibitory activity. For instance, the IC50 values for a lead series varied from 8.7 μM to 149 μM depending solely on the substituent type and position [1]. This class-level data underscores that even minor modifications, such as replacing the 4-fluoro group with a 4-chloro or 4-methyl group, can result in a 3- to 17-fold change in potency. The specific 4-bromo-4'-fluoro motif in this compound therefore occupies a unique, non-interchangeable position in SAR landscapes.

medicinal chemistry enzyme inhibition SAR

Physicochemical Profile: Melting Point and Predicted Density vs. N-(4-Bromophenyl)-4-chlorobenzamide

The substitution of a chlorine for a fluorine atom on the benzoyl ring significantly alters the compound's physicochemical properties. N-(4-bromophenyl)-4-fluorobenzamide has a reported melting point of 166-167 °C and a predicted density of 1.558 g/cm³ . In comparison, N-(4-bromophenyl)-4-chlorobenzamide has a reported boiling point of 332 °C (at 760 mmHg) and a density of 1.58 g/cm³ . While these values appear similar, the change from a 4-fluoro to a 4-chloro substituent increases the molecular weight by ~5.5% (from 294.12 to 310.57 g/mol) and alters the overall polarity and hydrogen-bonding potential, which can impact solubility, chromatographic behavior, and crystallization outcomes in a synthetic or purification workflow.

pre-formulation physicochemical characterization process chemistry

Validated Application Scenarios for Procuring N-(4-Bromophenyl)-4-fluorobenzamide (671-15-8) Based on Comparative Evidence


Medicinal Chemistry: A Defined Scaffold for Halogen-Sensitive SAR Exploration

Procure N-(4-bromophenyl)-4-fluorobenzamide to serve as a non-interchangeable core scaffold in lead optimization. As evidenced by class-level SAR data [1], the specific 4-bromo-4'-fluoro substitution pattern occupies a unique position in potency landscapes. Replacing this with a 4-chloro or 4-methyl analog can lead to >10-fold differences in target inhibition. Using this precise compound ensures SAR studies are built on a chemically defined, reproducible foundation, avoiding the confounding variables introduced by generic analogs.

Crystal Engineering: Exploiting Predictable 3D Isostructurality in Co-crystal Design

Leverage N-(4-bromophenyl)-4-fluorobenzamide for crystal engineering studies focused on halogen bonding and supramolecular synthons. Quantitative structural analysis confirms it is 3D isostructural with its 4-chlorophenyl analog, governed by a defined network of CH⋯O, CH⋯F, and CH⋯π interactions [2]. This predictable packing behavior makes it an ideal candidate for designing binary co-crystals or studying the impact of halogen substitution on solid-state properties, a feature not shared by iodo or difluoro analogs in the same series [2].

Process Chemistry R&D: A Model System for Halogen Impact on Purification Workflows

Use N-(4-bromophenyl)-4-fluorobenzamide as a benchmark compound for developing and validating preparative chromatography or crystallization methods. Its specific melting point (166-167 °C) and distinct polarity, compared to its higher molecular weight chloro-analog , provide a well-defined test case for optimizing separation of closely related halogenated intermediates in a synthetic sequence. Its solid, crystalline nature at room temperature simplifies handling and isolation protocols.

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